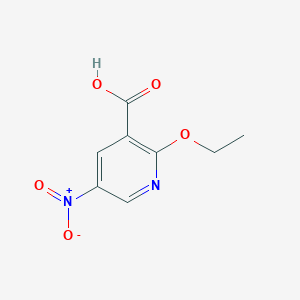

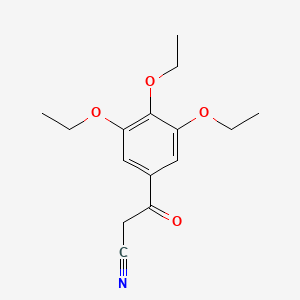

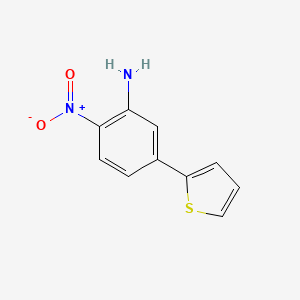

3,4,5-Triethoxybenzoylacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3,4,5-Triethoxybenzoylacetonitrile is a chemical that can be synthesized through various organic reactions. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and the methods that could potentially be applied to its synthesis and characterization.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including coupling reactions and the use of diazonium chlorides. For instance, the synthesis of 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives involves a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides . Similarly, the synthesis of 3-[2',4',5'-triethoxybenzoyl-(carbonyl-14C)]-propionic acid involves the reaction of chloroacetonitrile with 1,2,4-triethoxybenzene in the presence of ZnCl2 and HCl . These methods could potentially be adapted for the synthesis of 3,4,5-Triethoxybenzoylacetonitrile.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4,5-Triethoxybenzoylacetonitrile can be analyzed using various spectroscopic techniques. For example, the structure of synthesized triazenes was confirmed by detecting the CN functional group in both IR and 13C NMR spectra . Additionally, the molecular geometry and vibrational frequencies of related compounds can be calculated using computational methods such as Hartree-Fock (HF) and density functional theory (DFT) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nitration, esterification, amination, and dehydration . These reactions are crucial for introducing functional groups and constructing the molecular framework of the target compound. The dehydration reaction, in particular, is improved by using phosphorus oxychloride as the dehydrating agent, which helps to avoid hydrolysis of the nitrile group .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3,4,5-Triethoxybenzoylacetonitrile can be inferred from their structural analysis and the nature of their functional groups. For example, the electronic properties such as HOMO and LUMO energies can be calculated using time-dependent density functional theory (TD-DFT) . These properties are essential for understanding the reactivity and potential applications of the compound.

Applications De Recherche Scientifique

Synthesis and Antioxidant Activities

- Research has been conducted on the synthesis and potential antioxidant activities of compounds related to 3,4,5-Triethoxybenzoylacetonitrile. For instance, a study synthesized novel compounds and evaluated their antioxidant activities, providing insights into their potential biological applications (Alkan et al., 2007).

Photochemical Studies and Novel Heterocyclic Ring Systems

- Another area of research involves the photochemistry of derivatives of this chemical. Studies have explored the formation of novel tricyclic and tetracyclic nitrogen heterocyclic ring systems through photochemical reactions, indicating potential applications in synthetic and biological contexts (Al-Jalal et al., 2016).

Herbicide Resistance in Transgenic Plants

- The compound has been implicated in studies on herbicide resistance. Research has demonstrated the successful introduction of a catabolic detoxification gene in plants, conferring resistance to herbicides, a technique that could have significant agricultural implications (Stalker et al., 1988).

Preparation and Application in Various Industries

- The compound's derivatives, like gallic acid, have found widespread use in biological, medical, and chemical industries. Studies have reviewed the progress in the preparation and application of these derivatives, highlighting the compound's versatility (Zhong, 2010).

Potential Anti-Cancer Agents

- In the field of medicine, derivatives of 3,4,5-Triethoxybenzoylacetonitrile have been synthesized and evaluated for their anti-cancer activities. This research opens up avenues for the development of new pharmaceuticals targeting various human cancers (Madadi et al., 2016).

Electrosynthesis and Paired Electrosynthesis

- The compound's derivatives have been used in electrosynthesis studies, demonstrating effective nucleophilic substitution reactions. This research provides insights into new synthetic methods and the potential for developing novel organic compounds (Hu et al., 1995).

Propriétés

IUPAC Name |

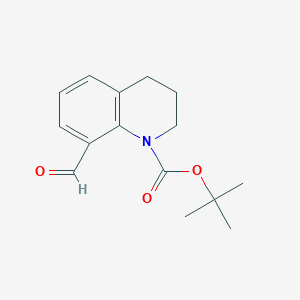

3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-4-18-13-9-11(12(17)7-8-16)10-14(19-5-2)15(13)20-6-3/h9-10H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEPGPLDFRLKFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640877 |

Source

|

| Record name | 3-Oxo-3-(3,4,5-triethoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Triethoxybenzoylacetonitrile | |

CAS RN |

267880-91-1 |

Source

|

| Record name | 3-Oxo-3-(3,4,5-triethoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[indoline-3,3'-piperidin]-2-one hydrochloride](/img/structure/B1323208.png)